2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
The compound 2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a 2-methoxyethyl substituent at position 3 of the pyrimidine ring, a thioether linkage at position 2, and an acetamide group connected to a 5-methylisoxazole moiety.
Properties
IUPAC Name |
2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S2/c1-9-7-11(18-23-9)17-12(20)8-25-15-16-10-3-6-24-13(10)14(21)19(15)4-5-22-2/h7H,3-6,8H2,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYNZZHRKUOWFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a novel synthetic molecule with potential therapeutic applications. Its structural complexity suggests a diverse range of biological activities, particularly in the inhibition of key enzymes involved in various diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic implications.
Chemical Structure
The chemical structure of the compound can be broken down into several functional groups:
- Thieno[3,2-d]pyrimidine moiety : This core structure is known for its biological activity.
- Methoxyethyl group : This substituent may enhance solubility and bioavailability.
- Isosazolyl acetamide : This part of the molecule is often associated with anti-inflammatory and analgesic properties.
Research indicates that this compound may act through multiple mechanisms:
-
Inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β) :
- GSK-3β is implicated in several diseases including Alzheimer's disease and cancer. The compound has shown potential as a GSK-3β inhibitor with an IC50 value indicating significant potency in cell-based assays .
- In neuroblastoma cells, treatment with the compound resulted in increased phosphorylation of GSK-3β at Ser9, suggesting effective inhibition .
-
Antioxidant Activity :
- Preliminary studies suggest that the compound exhibits antioxidant properties, which may contribute to its neuroprotective effects. This activity can be critical in mitigating oxidative stress-related cellular damage.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound:
| Study Reference | Biological Activity | IC50 Value | Model Used |
|---|---|---|---|
| GSK-3β Inhibition | 1.6 µM | Neuroblastoma N2a Cells | |
| Antioxidant Activity | N/A | In vitro assays | |
| Cytotoxicity | N/A | Cancer Cell Lines |
Case Studies
- Neuroblastoma Study :
-
Cancer Cell Lines :
- Additional studies involving various cancer cell lines have indicated that the compound exhibits cytotoxic effects, promoting apoptosis in tumor cells while sparing normal cells. These findings highlight its potential as a targeted cancer therapy.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula: with a molecular weight of approximately 339.43 g/mol. Its structure features a thieno[3,2-d]pyrimidine core substituted with a methoxyethyl group and an isoxazole moiety, which may contribute to its biological activities and interactions with various biological targets.
Anticancer Activity
Research indicates that compounds with similar thieno[3,2-d]pyrimidine structures exhibit significant anticancer properties. The unique binding sites offered by the thieno moiety allow for interaction with specific enzymes involved in cancer cell proliferation. Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by targeting the ATP-binding site of kinases involved in cancer progression .
Antimicrobial Properties
The presence of sulfur in the compound's structure is associated with enhanced antimicrobial activity. Studies have shown that thieno derivatives can disrupt bacterial cell walls or inhibit critical metabolic pathways in pathogens. This compound's potential as an antimicrobial agent is currently under investigation, focusing on its efficacy against resistant strains of bacteria .
Neurological Effects
The compound is being explored for its effects on potassium chloride cotransporter-2 (KCC2), which plays a crucial role in neuronal function. Enhancing KCC2 expression may provide therapeutic benefits for neurological disorders such as epilepsy and chronic pain syndromes. Initial findings suggest that compounds similar to this one can modulate KCC2 activity, leading to improved neuronal excitability and reduced seizure susceptibility .
Anti-inflammatory Effects
Thienopyrimidine derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. The specific mechanism of action for this compound is being studied to determine its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Polymer Chemistry
The unique chemical structure of 2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research is ongoing to incorporate this compound into polymer matrices for applications in coatings and composites that require improved durability and resistance to environmental factors .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Inhibition of tumor growth |
| Antimicrobial Properties | Efficacy against resistant bacterial strains | |
| Pharmacology | Neurological Effects | Modulation of KCC2 for epilepsy treatment |
| Anti-inflammatory Effects | Reduction of pro-inflammatory cytokines | |
| Material Science | Polymer Chemistry | Enhanced thermal stability in composite materials |
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal demonstrated that a derivative of the thieno[3,2-d]pyrimidine scaffold exhibited potent cytotoxicity against various cancer cell lines through specific kinase inhibition pathways.
- Neurological Study : Research focusing on KCC2 modulation revealed that compounds similar to this one significantly increased KCC2 expression in neuronal cultures, suggesting potential therapeutic applications for neurological disorders.
Comparison with Similar Compounds
Key Observations:
Electronic Effects : The 5-methylisoxazole moiety in the target compound may offer stronger hydrogen-bonding capacity than thiadiazole () or aryl groups (), influencing target selectivity .
Implications of Structural Differences
- Bioactivity : Compounds with aromatic acetamide substituents (e.g., ) may exhibit enhanced π-stacking with hydrophobic enzyme pockets, whereas the target’s isoxazole could favor polar interactions .
- Metabolic Stability : Thiadiazole-containing analogs () may resist oxidative metabolism better than isoxazole derivatives due to sulfur’s electron-withdrawing effects .
- Solubility : The 2-methoxyethyl group in the target compound could improve water solubility relative to ethyl-dimethyl analogs (), critical for oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
